

3,6-Dichloropyridazine-4-carboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carboxylic acid

Cat. No.: B042499

[Get Quote](#)

An In-Depth Technical Guide to **3,6-Dichloropyridazine-4-carboxylic acid**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3,6-Dichloropyridazine-4-carboxylic acid** (CAS No. 51149-08-7), a pivotal heterocyclic intermediate in modern medicinal chemistry and drug development. The document delineates its fundamental chemical and physical properties, established synthesis protocols, and key reactivity patterns. Furthermore, it explores its significant role as a versatile scaffold for the synthesis of diverse, biologically active compounds, including novel bromodomain inhibitors and agents with antimicrobial properties. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the experimental choices, characterization, and safe handling of this important chemical entity.

Chemical Identity and Physicochemical Properties

3,6-Dichloropyridazine-4-carboxylic acid is a solid, heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a carboxylic acid group.^[1] Its unique electronic and steric properties make it a valuable building block for creating complex molecular architectures.

The core structure consists of a six-membered aromatic ring containing two adjacent nitrogen atoms (a pyridazine), with chlorine atoms at positions 3 and 6, and a carboxylic acid at position 4.[1]

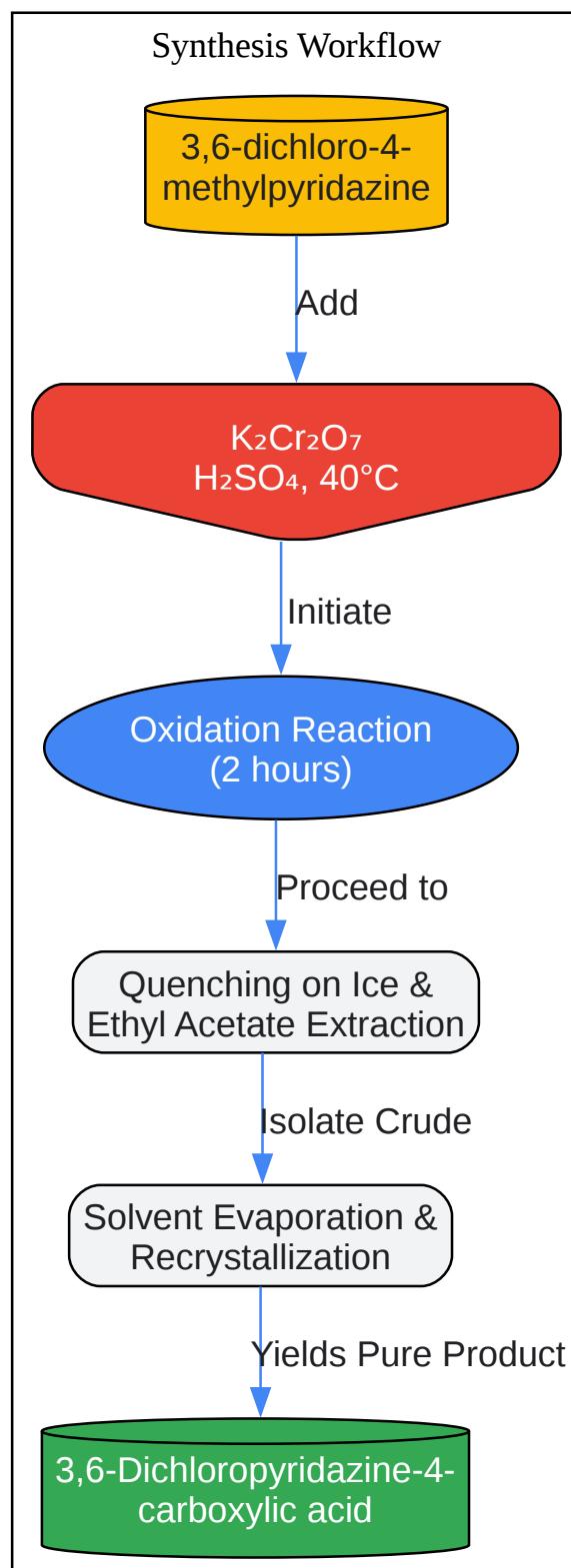
Table 1: Physicochemical Properties and Identifiers

Property	Value	Reference(s)
IUPAC Name	3,6-dichloropyridazine-4-carboxylic acid	[2]
CAS Number	51149-08-7	[2][3][4]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[1][2][3][5]
Molecular Weight	192.99 g/mol	[1][2][3][5]
Appearance	White to off-white powder or crystalline powder	[4][6]
Melting Point	142 °C (with decomposition)	[1][4][7]
SMILES	OC(=O)c1cc(Cl)nnc1Cl	[3][5]
InChI Key	FRCXPDMAYSC-E UHFFFAOYSA-N	[2][3][5]
MDL Number	MFCD00011575	[4][5][8]

Synthesis and Manufacturing

The most widely documented and industrially relevant synthesis of **3,6-Dichloropyridazine-4-carboxylic acid** involves the oxidation of a methylpyridazine precursor.[1] The choice of this pathway is dictated by the availability of starting materials and the efficiency of the oxidative conversion.

Standard Oxidation Protocol


The primary route is the oxidation of 3,6-dichloro-4-methylpyridazine using a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇), in the presence of concentrated sulfuric acid

(H₂SO₄).^[1] The sulfuric acid serves as both a solvent and a catalyst, facilitating the oxidation of the methyl group to a carboxylic acid.^[1]

Experimental Protocol: Oxidation of 3,6-dichloro-4-methylpyridazine

- Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine in concentrated sulfuric acid, add potassium dichromate (K₂Cr₂O₇) portion-wise while maintaining the temperature at 40°C.
- Reaction Execution: Stir the mixture vigorously for approximately 2 hours at 40°C. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is poured onto ice and extracted with a suitable organic solvent, such as ethyl acetate.
- Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically via recrystallization, to yield **3,6-Dichloropyridazine-4-carboxylic acid.**^[1]

Causality Note: The use of a strong oxidizing agent like potassium dichromate is essential to overcome the relative stability of the methyl group attached to the electron-deficient pyridazine ring. The acidic medium protonates the ring nitrogens, further deactivating the ring towards electrophilic attack but enabling the desired side-chain oxidation.

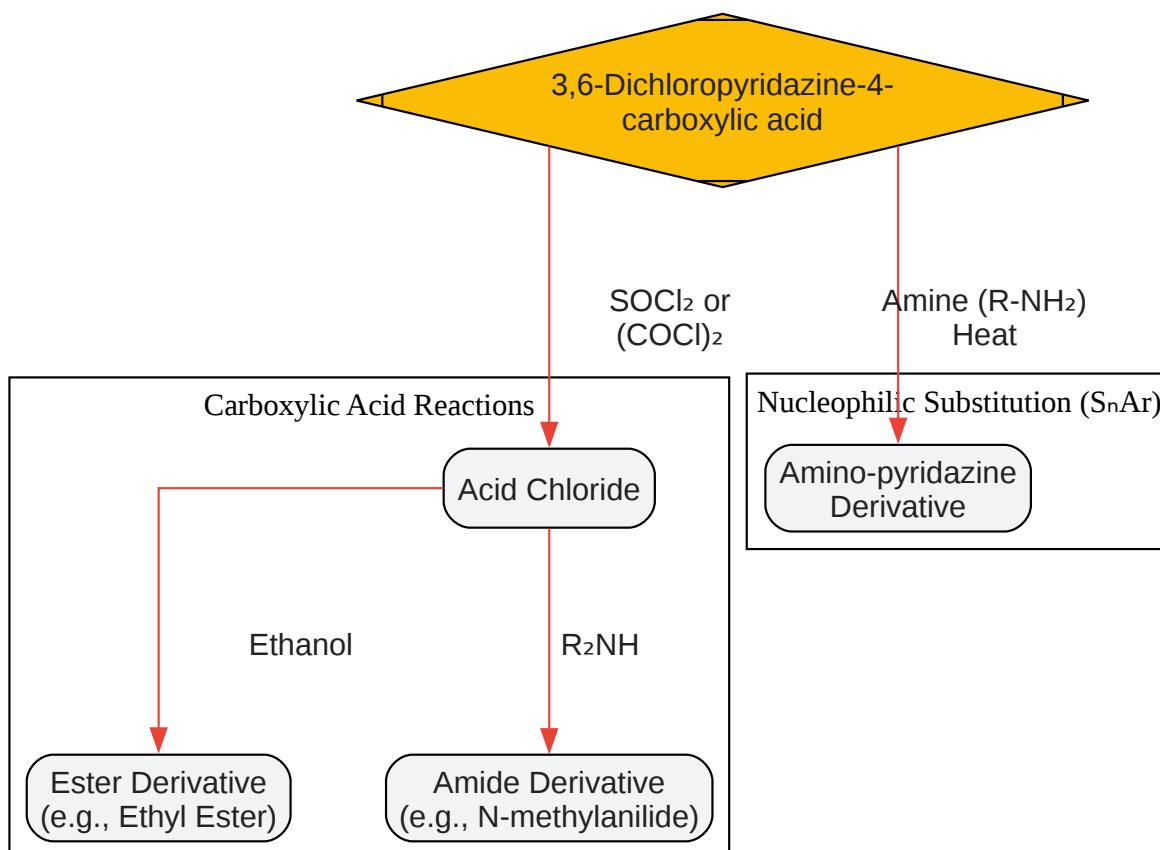
[Click to download full resolution via product page](#)

*Caption: Workflow for the synthesis of **3,6-Dichloropyridazine-4-carboxylic acid**.*

Spectroscopic and Analytical Characterization

Structural confirmation of **3,6-Dichloropyridazine-4-carboxylic acid** is typically achieved through a combination of spectroscopic methods. These techniques provide a molecular fingerprint, verifying the connectivity and chemical environment of the atoms.

Table 2: Key Spectroscopic Data


Technique	Observation	Interpretation	Reference(s)
¹ H NMR (DMSO-d ₆)	δ 8.28 (s, 1H), 9.72 (s, 1H)	The singlet at 8.28 ppm corresponds to the lone proton (H-5) on the pyridazine ring. The broad singlet at 9.72 ppm is characteristic of the acidic proton of the carboxylic acid group.	[1]
Infrared (IR)	\sim 1700 cm ⁻¹ (strong), broad O-H stretch	The strong absorption band around 1700 cm ⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. A broad O-H stretch, typical for carboxylic acids, is also observed.	[1]

Self-Validation Insight: The simplicity of the ¹H NMR spectrum, showing only two singlets, is a powerful validation of the proposed structure. The absence of coupling confirms the isolated nature of the C-H proton on the ring. The IR data corroborates the presence of the carboxylic acid functional group, providing orthogonal confirmation of the structure.

Chemical Reactivity and Derivative Synthesis

The reactivity of **3,6-Dichloropyridazine-4-carboxylic acid** is dominated by its three functional sites: the two chlorine atoms and the carboxylic acid group. This multi-functional nature allows for its elaboration into a wide array of more complex derivatives.

- **Carboxylic Acid Modifications:** The carboxylic acid can be readily converted into esters, amides, or acid chlorides. For instance, reaction with thionyl chloride or oxalyl chloride provides the corresponding acid chloride, a highly reactive intermediate for forming amides and esters.^[1]
- **Nucleophilic Aromatic Substitution (S_nAr):** The chlorine atoms on the electron-deficient pyridazine ring are susceptible to nucleophilic substitution by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse substituents at the 3- and 6-positions.

[Click to download full resolution via product page](#)*Caption: Key reaction pathways for derivatization.*

Expertise Insight: The regioselectivity of nucleophilic substitution can often be controlled by reaction conditions and the nature of the nucleophile. The chlorine at the 6-position is generally more reactive towards nucleophilic attack than the chlorine at the 3-position due to electronic effects from the adjacent nitrogen atoms.

Applications in Research and Drug Development

3,6-Dichloropyridazine-4-carboxylic acid is not typically an end-product but rather a high-value intermediate. Its derivatives have demonstrated a range of promising pharmacological activities.

- **Antimicrobial Agents:** Certain derivatives have shown significant antibacterial and antifungal properties, including activity against resistant bacterial strains.[\[1\]](#)
- **Anti-inflammatory Properties:** The pyridazine core is a known pharmacophore in compounds with anti-inflammatory effects.[\[1\]](#)[\[9\]](#)
- **Bromodomain Inhibitors:** The scaffold has been crucial in the synthesis of inhibitors for bromodomains, such as BRD9, which are epigenetic targets being investigated for cancer therapy.[\[1\]](#)
- **Agrochemicals:** The related compound Quinclorac, which shares a chlorinated heterocyclic acid structure, highlights the utility of this chemical class in agriculture.[\[4\]](#)
- **General Synthetic Utility:** It has been employed in the synthesis of α -(halohetaryl)-2-azahetarylacetetonitriles, which are versatile synthetic intermediates themselves.[\[4\]](#)[\[5\]](#)

Safety and Handling

As a laboratory chemical, **3,6-Dichloropyridazine-4-carboxylic acid** must be handled with appropriate precautions.

Table 3: GHS Hazard and Safety Information

Category	Information	Reference(s)
Signal Word	Warning	[2][6]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2][5][6]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][6][10]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store in a freezer under -20°C for long-term stability.	[4][6][10]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[6][10]

Trustworthiness Protocol: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[6][10] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[5][6]

Conclusion

3,6-Dichloropyridazine-4-carboxylic acid stands out as a versatile and valuable building block in synthetic organic and medicinal chemistry. Its well-defined synthesis, predictable reactivity at multiple sites, and proven utility in constructing pharmacologically active molecules ensure its continued importance in drug discovery and materials science. Understanding its core properties, reaction protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- **3,6-dichloropyridazine-4-carboxylic acid.** (n.d.). Stenutz.
- **3,6-Dichloropyridazine-4-carboxylic acid | C5H2Cl2N2O2 | CID 433804.** (n.d.). PubChem.
- **3,6-Dichloropyridazine-4-carboxylic acid.** (n.d.). Oakwood Chemical.
- Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of *Citrullus colocynthis*. (2023, July 5). PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. [3,6-Dichloropyridazine-4-carboxylic acid | C5H2Cl2N2O2 | CID 433804](https://pubchem.ncbi.nlm.nih.gov/compound/433804) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [3,6-dichloropyridazine-4-carboxylic acid](http://stenutz.eu) [stenutz.eu]
- 4. [3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7](https://www.chemicalbook.com/Chemical-Product-Profile-51149-08-7.htm) [chemicalbook.com]
- 5. [3,6-ジクロロピリダジン-4-カルボン酸 98% | Sigma-Aldrich](https://www.sigmaaldrich.com/Products/Chemical-Products/Chemical-Substances/3,6-Dichloropyridazine-4-carboxylic-acid-98-100-1000g.html) [sigmaaldrich.com]
- 6. [assets.thermofisher.com](https://www.thermofisher.com/Products/Chemical-Substances/3,6-Dichloropyridazine-4-carboxylic-acid-98-100-1000g.html) [assets.thermofisher.com]
- 7. [3,6-二氯哒嗪-4-羧酸 98% | Sigma-Aldrich](https://www.sigmaaldrich.com/Products/Chemical-Products/Chemical-Substances/3,6-Dichloropyridazine-4-carboxylic-acid-98-100-1000g.html) [sigmaaldrich.com]
- 8. [3,6-Dichloropyridazine-4-carboxylic acid](https://www.oakwoodchemical.com/Products/3,6-Dichloropyridazine-4-carboxylic-acid-98-100-1000g.html) [oakwoodchemical.com]

- 9. Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus colocynthis - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,6-Dichloropyridazine-4-carboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042499#3-6-dichloropyridazine-4-carboxylic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com